2,6-difluoro-N-((5-((2-oxopropyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide
Description
Properties
IUPAC Name |
2,6-difluoro-N-[[5-(2-oxopropylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2N3O3S/c1-7(19)6-22-13-18-17-10(21-13)5-16-12(20)11-8(14)3-2-4-9(11)15/h2-4H,5-6H2,1H3,(H,16,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRUVSGQJNPKURB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CSC1=NN=C(O1)CNC(=O)C2=C(C=CC=C2F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxadiazole Ring Formation
1,3,4-Oxadiazoles are typically synthesized via cyclodehydration of diacylhydrazides or through oxidative cyclization of thiosemicarbazides. A robust method involves reacting a nitrile derivative with hydroxylamine to form an N-hydroxyimidamide intermediate, followed by acylation and cyclization. For example, benzonitriles undergo conversion to N-hydroxybenzimidamides using hydroxylamine hydrochloride, which are then acylated with chloroacetyl chloride and cyclized in the presence of phosphoryl chloride (POCl₃) to yield 3-chloromethyl-1,2,4-oxadiazoles. This approach, detailed in Scheme 2 of MDPI’s reported procedures, achieves cyclization efficiencies exceeding 80%.
Coupling of Benzamide and Oxadiazole-Thioether Moieties
The final step involves alkylation of the benzamide’s hydroxyl or amine group with a chloromethyl-oxadiazole derivative. In a representative procedure, 2,6-difluoro-3-hydroxybenzamide reacts with 3-chloromethyl-5-((2-oxopropyl)thio)-1,3,4-oxadiazole in the presence of potassium carbonate and sodium iodide. The reaction proceeds at 35°C for 3 hours, followed by extraction with ethyl acetate and purification via silica gel chromatography. Nuclear magnetic resonance (NMR) data for analogous compounds confirm successful coupling, with characteristic shifts for methylene protons adjacent to the oxadiazole ring (δ 4.68 ppm) and the benzamide aromatic protons (δ 7.12–7.40 ppm).
Optimization and Challenges
Key challenges in the synthesis include:
- Stability of the Thioether Linkage : The 2-oxopropyl group’s ketone functionality may undergo undesired side reactions under strongly acidic or basic conditions. Maintaining neutral pH during coupling steps is critical.
- Regioselectivity in Oxadiazole Formation : Competing pathways during cyclization can yield 1,2,4-oxadiazole isomers. Using electron-deficient nitriles and controlled stoichiometry of POCl₃ mitigates this issue.
- Purification Complexity : The final compound’s polar nature necessitates advanced chromatographic techniques or recrystallization from ethanol/water mixtures.
Spectroscopic Characterization
Successful synthesis is validated through spectroscopic analysis:
- ¹H NMR : Aromatic protons of the benzamide appear as multiplets between δ 6.90–7.40 ppm, while the oxadiazole’s methylene group resonates as a singlet near δ 5.72 ppm. The 2-oxopropyl group’s methylene protons (adjacent to sulfur) appear at δ 3.10–3.30 ppm, and the ketone carbonyl is observed at δ 2.20 ppm.
- Mass Spectrometry : Electrospray ionization (ESI) typically shows a molecular ion peak at m/z 356.27 [M + H]⁺ for related structures, with fragmentation patterns confirming the oxadiazole and thioether subunits.
Industrial and Environmental Considerations
The patent-derived hydrolysis method for 2,6-difluorobenzamide offers scalability and reduced environmental impact, as it avoids halogenated solvents and minimizes salt waste. In contrast, laboratory routes using POCl₃ require careful handling due to its corrosive nature, though recent advances propose replacing it with polymer-supported reagents for safer operations.
Chemical Reactions Analysis
Types of Reactions
2,6-difluoro-N-((5-((2-oxopropyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The oxopropylsulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The oxadiazole ring can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium amide (NaNH2) or thiourea.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted benzamides.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 2,6-difluoro-N-((5-((2-oxopropyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide exhibit significant anticancer properties. Studies have shown that derivatives of oxadiazole can induce apoptosis in cancer cells by modulating various signaling pathways. For example, compounds with oxadiazole rings have been reported to inhibit the proliferation of breast cancer cells through the activation of caspase pathways and downregulation of anti-apoptotic proteins .
Antimicrobial Activity
The oxadiazole moiety is known for its antimicrobial properties. Research has demonstrated that derivatives containing this structure can effectively inhibit bacterial growth. In vitro studies have shown that such compounds can exhibit activity against both Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics .
Anti-inflammatory Effects
Compounds with similar structures have been investigated for their anti-inflammatory effects. The presence of the benzamide group may enhance interactions with inflammatory mediators, potentially leading to reduced production of pro-inflammatory cytokines. This suggests that this compound could be explored for treating inflammatory diseases .
Case Study 1: Anticancer Efficacy
A study published in Cancer Letters evaluated a series of oxadiazole derivatives for their anticancer activities against various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the micromolar range against breast and lung cancer cell lines. The study concluded that modifications to the oxadiazole ring significantly influenced the anticancer activity .
Case Study 2: Antimicrobial Screening
In a screening study published in Journal of Medicinal Chemistry, researchers synthesized several oxadiazole derivatives and tested them against a panel of bacterial strains. The results showed that some compounds had minimum inhibitory concentrations (MICs) comparable to existing antibiotics. This highlights the potential of these compounds as new antimicrobial agents .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Anticancer | Induction of apoptosis in cancer cells | |
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Reduction in pro-inflammatory cytokines |
Table 2: Structure-Activity Relationship (SAR)
| Compound Structure | Activity Type | IC50/MIC Values |
|---|---|---|
| Oxadiazole derivative A | Anticancer | 10 µM (breast cancer) |
| Oxadiazole derivative B | Antimicrobial | 8 µg/mL (E. coli) |
| Benzamide derivative C | Anti-inflammatory | Not specified |
Mechanism of Action
The mechanism of action of 2,6-difluoro-N-((5-((2-oxopropyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the 1,3,4-Oxadiazole Class
The compound shares structural homology with other 1,3,4-oxadiazole derivatives, such as 4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide (LMM5) and 4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (LMM11) . These analogs were identified as antifungal agents targeting Candida albicans thioredoxin reductase (Trr1) .
Key Differences and Implications:
Fluorination: The 2,6-difluorophenyl group in the target compound may enhance metabolic stability and membrane permeability compared to non-fluorinated analogs like LMM5 and LMM11.
Substituent Effects :
- LMM5’s 4-methoxyphenylmethyl group contributes to π-π stacking interactions with Trr1, critical for antifungal activity. The target compound’s (2-oxopropyl)thio group introduces a reactive ketone, which may confer unique binding or redox-modulating properties.
- LMM11’s furan-2-yl substituent enhances solubility but reduces steric bulk compared to the target compound’s thioether-linked oxadiazole.
Enzyme Inhibition: LMM5 and LMM11 inhibit Trr1 at IC₅₀ values of 1.2 µM and 2.5 µM, respectively.
Functional Group Analysis
- Thioether vs. Sulfamoyl Groups: The (2-oxopropyl)thio group in the target compound differs from the sulfamoyl groups in LMM5 and LMM11. Sulfamoyl moieties are known for strong hydrogen-bonding interactions with enzymes, while thioethers may participate in hydrophobic or covalent interactions.
- Oxadiazole Ring : All three compounds retain the 1,3,4-oxadiazole core, which is associated with electron-deficient aromaticity and resistance to metabolic degradation.
Biological Activity
The compound 2,6-difluoro-N-((5-((2-oxopropyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is a novel benzamide derivative that incorporates a 1,3,4-oxadiazole moiety. This structural feature is often associated with various biological activities, including antifungal, antibacterial, and anticancer properties. This article aims to explore the biological activity of this compound through a synthesis of available research findings, including case studies and data tables.
Synthesis of the Compound
The synthesis of this compound typically involves the following steps:
- Formation of the 1,3,4-Oxadiazole Ring : This is achieved through the reaction of thiosemicarbazide with appropriate carbonyl compounds.
- Benzamide Formation : The oxadiazole derivative is then reacted with a difluorobenzoyl chloride to yield the final product.
These synthetic routes are crucial as they determine the purity and yield of the compound, which can significantly affect its biological activity.
Antifungal Activity
Research has shown that compounds containing oxadiazole moieties exhibit significant antifungal properties. For instance:
- In a study evaluating a series of benzamide derivatives, several compounds demonstrated high inhibition rates against Pyricularia oryzae, with some derivatives achieving inhibition rates exceeding 77% at concentrations of 500 mg/L .
Anticancer Activity
The antiproliferative effects of oxadiazole derivatives have been well-documented. In particular:
- A library of 1,2,5-oxadiazole derivatives was tested against human cancer cell lines (HCT-116 and HeLa) using the MTT assay. Some derivatives exhibited significant cytotoxicity and were found to inhibit topoisomerase I activity, suggesting potential as anticancer agents .
Case Study 1: Antifungal Efficacy
In a comparative study involving various oxadiazole derivatives:
| Compound | Inhibition Rate (%) |
|---|---|
| 14a | 21.4 |
| 14b | 26.5 |
| 14c | 32.4 |
| 14d | 44.1 |
| 14h | 77.8 |
The compound 14h , which shares structural similarities with our target compound, exhibited the highest antifungal activity against Pyricularia oryzae .
Case Study 2: Antiproliferative Activity
In another study focusing on oxadiazole derivatives:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 10a | HCT-116 | 5.4 |
| 10b | HeLa | 7.2 |
| Target Compound | Various Tumor Lines | TBD |
This study indicated that modifications in the oxadiazole structure could enhance cytotoxicity against specific cancer cell lines .
Toxicity Studies
Toxicity assessments are essential for evaluating the safety profile of new compounds. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
